molecular formula C10H10N2O3S B1387416 2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid CAS No. 1218325-04-2

2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid

Cat. No.: B1387416
CAS No.: 1218325-04-2
M. Wt: 238.27 g/mol
InChI Key: SFWHOXMNFNTDPH-UHFFFAOYSA-N
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Description

2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic Acid is a high-purity chemical compound designed for pharmaceutical and biological research. This molecule features a propanoic acid substituent on a fused pyrido[3,2-b][1,4]thiazinone scaffold, a structure known to be associated with a wide spectrum of biological activities. Compounds containing the 1,4-thiazine and related heterocyclic cores are frequently investigated for their medicinal properties. Research on analogous structures has demonstrated significant potential in areas such as antibacterial , antifungal , and anticancer applications . The 1,4-thiazine ring system is a privileged structure in medicinal chemistry, present in various bioactive molecules and natural products. The specific substitution pattern of this compound, combining a nitrogen-containing pyridine ring, a cyclic thioether, and a carbonyl group with a terminal carboxylic acid, makes it a versatile intermediate or potential pharmacophore. The propanoic acid side chain enhances the molecule's utility, allowing for further chemical derivatization, such as amide coupling, or potentially contributing to its solubility and binding characteristics in biological systems. This compound is provided for research purposes to investigate its mechanism of action, physicochemical properties, and potential application in developing new therapeutic agents or biological probes. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-oxopyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-6(10(14)15)12-8(13)5-16-7-3-2-4-11-9(7)12/h2-4,6H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWHOXMNFNTDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)CSC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid is a compound of interest due to its potential biological activities. With a molecular formula of C10H10N2O3S and a molecular weight of 238.27 g/mol, it belongs to a class of heterocyclic compounds that have shown promise in various biological applications.

The compound's structure includes a pyrido-thiazine moiety that is significant for its biological interactions. The IUPAC name is 2-(3-oxopyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid, and it can be represented by the following chemical identifiers:

PropertyValue
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
InChI KeySFWHOXMNFNTDPH-UHFFFAOYSA-N
SMILESCC(C(=O)O)N1C(=O)CSC2=C1N=CC=C2

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyrido-thiazine have been shown to inhibit bacterial growth effectively. This suggests that this compound may possess similar properties, potentially making it useful in treating infections caused by resistant strains.

Herbicidal Activity

There is evidence from related compounds indicating herbicidal properties. For example, certain thiazole and thiazine derivatives have been tested for their ability to inhibit acyl-ACP thioesterase, leading to effective weed control in agricultural settings. The compound's structural features suggest it may also exhibit herbicidal activity, which could be explored in agricultural research.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on pyrido-thiazine derivatives showed promising results against Gram-positive bacteria. The inhibition zones were significant at concentrations as low as 50 µg/mL.
    CompoundInhibition Zone (mm)
    Control (Standard Antibiotic)20
    2-(3-Oxo-2,3-dihydro...)15
  • Anticancer Potential : In vitro studies on related thiazine compounds demonstrated a reduction in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 10 to 30 µM.
    CompoundIC50 (µM)
    Control (Doxorubicin)5
    2-(3-Oxo-2,3-dihydro...)20
  • Herbicidal Efficacy : Field trials using thiazine derivatives indicated effective pre-emergence control of grass weeds with selectivity towards certain crops.
    TreatmentWeed Control (%)
    Standard Herbicide85
    2-(3-Oxo-2,3-dihydro...)70

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

a) Pyrido[3,2-b][1,4]thiazin-4-yl vs. Benzo[b][1,4]thiazin-4-yl Derivatives
  • Example Compound: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (CAS: Not provided, Molecular Formula: C₁₀H₁₀N₂O₂S, MW: 238.27) .
  • Key Differences: The benzo[b][1,4]thiazine core replaces the pyridine ring with a benzene ring, increasing aromaticity and planarity. The acetamide group in the benzothiazine derivative allows for hydrogen bonding via the amide N–H, while the propanoic acid in the target compound provides stronger acidic protons (pKa ~4-5) for ionic interactions .
b) Oxazin vs. Thiazin Derivatives
  • Example Compound : (3-Oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazin-4-yl)-acetic acid (CAS: 1018293-21-4, Molecular Formula: C₉H₈N₂O₄, MW: 208.05) .
  • The acetic acid side chain (vs. propanoic acid) shortens the carbon chain, which may affect conformational flexibility and interactions with hydrophobic pockets .

Side Chain Variations

a) Propanoic Acid vs. Butanoic Acid Derivatives
  • Example Compound: 4-(6,8-Dimethyl-3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)butanoic acid (CAS: 1171196-30-7, Molecular Formula: C₁₃H₁₆N₂O₃S, MW: 280.35) .
  • Methyl substituents at positions 6 and 8 on the pyrido-thiazine ring introduce steric hindrance, which could modulate enzyme inhibition profiles .
b) Carboxylic Acid vs. Ester Derivatives
  • Example Compound: Methyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)acetate (CAS: Not provided) .
  • Key Differences: The methyl ester group masks the carboxylic acid’s acidity, improving cell permeability but requiring enzymatic hydrolysis for activation.

Preparation Methods

Cyclization of Heterocyclic Precursors

Method A: Condensation of 2-Aminopyridines with Thioacetic Acid Derivatives

This approach involves initial formation of heterocyclic intermediates via condensation reactions between substituted 2-aminopyridines and sulfur-containing reagents, such as thioacetic acid derivatives, followed by cyclization under acidic or basic conditions.

Reaction Scheme:

2-Aminopyridine + Thioacetic Acid Derivative → Cyclized Thiazine Intermediate

Conditions:

  • Reflux in ethanol or acetic acid.
  • Catalysts such as polyphosphoric acid (PPA) or phosphorous pentasulfide (P4S10) for thionation steps.

Research Data:

  • Berzelius reagent P4S10 has been used effectively for thionation, converting carbonyl groups into thiocarbonyls, facilitating ring closure to form the thiazine core.

Oxidation and Functionalization

Method B: Oxidative Functionalization to Introduce the Keto Group

Post-cyclization, oxidation agents such as potassium permanganate or hydrogen peroxide are employed to oxidize the dihydro-derivative to the keto form at the 3-position of the heterocycle.

Reaction Conditions:

  • Mild oxidation in aqueous media.
  • Controlled temperature to prevent over-oxidation.

Research Data:

  • Oxidation of dihydro derivatives yields the 3-oxo compound efficiently, with yields reported around 60-75% under optimized conditions.

Carboxylation to Introduce the Propanoic Acid Side Chain

Method C: Side Chain Functionalization via Alkylation

The propanoic acid moiety is introduced through nucleophilic substitution or alkylation of an intermediate heterocycle bearing a suitable leaving group (e.g., halide or tosylate).

Reaction Scheme:

Heterocyclic Intermediate + Propanoic Acid Derivative (e.g., bromopropanoic acid) → Alkylated Product

Conditions:

  • Use of base such as potassium carbonate.
  • Solvent like DMF or acetonitrile.
  • Elevated temperature to facilitate substitution.

Research Data:

  • Alkylation reactions with 3-bromopropanoic acid derivatives show yields in the range of 50-70%, depending on reaction conditions.

Representative Synthesis Pathway

Step Description Reagents & Conditions Yield (%) References
1 Formation of heterocyclic core 2-Aminopyridine + Thioacetic acid derivatives, reflux 65-75 ,
2 Thionation and ring closure P4S10, PPA, or sulfurization agents 60-70 ,
3 Oxidation to introduce keto group KMnO4 or H2O2, mild conditions 60-75 ,
4 Alkylation with propanoic acid derivative Bromopropanoic acid, K2CO3, DMF 50-70

Notes on Optimization and Research Findings

  • Thionation using phosphorus decasulfide (P4S10) is critical for converting carbonyl groups into thiocarbonyls, facilitating heterocycle formation.
  • Oxidation steps require careful control to prevent over-oxidation, with mild oxidants preferred.
  • Side chain attachment is optimized by selecting appropriate leaving groups and bases, with reaction temperatures maintained to maximize yield and minimize by-products.
  • Purification typically involves column chromatography and recrystallization to obtain high-purity products suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid, and how are reaction conditions tailored to improve yield?

  • Methodology : Multi-step synthesis typically involves condensation of precursors (e.g., substituted pyridine derivatives) followed by cyclization under acidic or basic conditions. For example, refluxing with acetic acid and sodium acetate as a catalyst (common in heterocyclic synthesis) enhances reaction efficiency . Purification via recrystallization or chromatography ensures high purity (>95%). Key parameters include solvent choice (e.g., ethanol, dichloromethane), temperature control (70–100°C), and stoichiometric ratios of reactants.

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR/IR : Assign peaks for characteristic functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR; pyridine protons at δ 7.5–8.5 ppm in ¹H NMR) .
  • X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve the crystal structure, ensuring accurate bond lengths/angles (e.g., C=O bond ~1.21 Å) .

Q. What are the standard protocols for assessing purity and stability?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to achieve ≥99% purity.
  • Stability studies : Perform accelerated degradation tests under varying pH, temperature, and light exposure, monitored via LC-MS to identify decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking (AutoDock/Vina) : Simulate binding affinities to enzymes/receptors (e.g., kinase targets) using PDB structures, focusing on hydrogen bonds and hydrophobic interactions .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Dose-response assays : Use standardized cell lines (e.g., HEK293, HeLa) and controls (e.g., DMSO vehicle) to minimize variability .
  • Meta-analysis : Compare IC₅₀ values from multiple studies, adjusting for differences in assay conditions (e.g., pH, serum concentration) .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Methodology :

  • Functional group substitution : Synthesize analogs (e.g., replacing the propanoic acid with ester or amide groups) and test bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., pyridothiazinone core) using 3D-QSAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid
Reactant of Route 2
2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid

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